molecular formula C21H30N7NaO18P3+ B563752 beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate CAS No. 698999-85-8

beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate

Cat. No.: B563752
CAS No.: 698999-85-8
M. Wt: 784.4 g/mol
InChI Key: CYQLUFJYVTUUFN-WUEGHLCSSA-N
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Description

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is a crucial coenzyme involved in various biological processes. It plays a significant role in redox reactions, acting as an electron carrier in cellular respiration and photosynthesis. This compound is essential for maintaining cellular energy balance and is involved in numerous metabolic pathways.

Mechanism of Action

Target of Action

NADP+ (sodium salt hydrate), also known as B-NICOTINAMIDE ADENINE DINUCLEOTIDE PHOSPHATE SODIU or beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate, primarily targets enzymes that catalyze substrate reduction . These enzymes play a crucial role in various biological processes such as energy metabolism, mitochondrial functions, calcium homeostasis, antioxidation/generation of oxidative stress, gene expression, immunological functions, aging, and cell death .

Mode of Action

NADP+ serves as a cofactor in these enzymatic reactions. It facilitates electron transfer in anabolic reactions such as lipid and cholesterol biosynthesis and fatty acyl chain elongation . The compound interacts with its targets by being alternately oxidized (NADP+) and reduced (NADPH), thereby facilitating the transfer of electrons .

Biochemical Pathways

The major biochemical pathway involving NADP+ is the pentose phosphate pathway. This pathway is responsible for the production of NADPH, which is the reduced form of NADP+ . NADPH plays a key role in various anabolic reactions, including lipid and nucleic acid syntheses . It also serves as a reducing agent in these reactions, providing the necessary hydrogen .

Pharmacokinetics

It is known that nadp+ is biosynthesized from nad+ by nad+ kinase, with atp as the phosphoryl donor . Some forms of the NAD+ kinase, notably the one in mitochondria, can also accept NADH to turn it directly into NADPH .

Result of Action

The action of NADP+ results in diverse cellular effects. As a crucial redox cofactor, NADP+ facilitates electron transfer and energy production, thereby playing a pivotal role in cellular metabolism . Its involvement in enzymatic reactions, particularly redox processes, underscores its significance in biochemical pathways .

Action Environment

The action of NADP+ can be influenced by various environmental factors. For instance, the stability of glucose-6-phosphate dehydrogenase, an enzyme involved in the pentose phosphate pathway, can be increased by the addition of NADP+ .

Biochemical Analysis

Biochemical Properties

Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate serves as a key cofactor for electron transfer in metabolic processes, alternating between its oxidized form (NADP+) and its reduced form (NADPH) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for NAD±dependent enzymes, including sirtuins, CD38, and poly (ADP-ribose) polymerases .

Cellular Effects

The balance between the reduced and oxidized forms of this compound plays key roles in diverse cellular functions, including cell survival, the maintenance of redox status, and intracellular signaling . For example, binding of NADP+ to β-subunits of K_v channels activates ion transport, whereas NADPH stabilizes channel inactivation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It serves as a cofactor in redox reactions, accepting and donating electrons in various metabolic pathways . It also acts as a substrate for several enzymes, influencing their activity and thus affecting various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the balance between NADP+ and NADPH can be disturbed under certain conditions, leading to either oxidative or reductive stress .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a combination of NAD+ and NADPH has been shown to provide greater neuroprotective effects in both cellular and animal models of ischemic stroke .

Metabolic Pathways

This compound is involved in several metabolic pathways. The major source of NADPH in animals and other non-photosynthetic organisms is the pentose phosphate pathway, by glucose-6-phosphate dehydrogenase (G6PDH) in the first step .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are also areas of active research. It is known that NAD(P)H cannot penetrate the mitochondrial inner membrane, so the extent to which the subcellular coenzyme pools can communicate has been an enduring question in metabolism research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is synthesized from nicotinamide adenine dinucleotide through the action of nicotinamide adenine dinucleotide kinase, which uses adenosine triphosphate as a phosphoryl donor . The reaction conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of nicotinamide adenine dinucleotide phosphate. The product is then purified through various chromatographic techniques to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) include adenosine triphosphate, nicotinamide adenine dinucleotide kinase, and various buffer solutions to maintain the appropriate pH. The reactions are typically carried out under controlled temperature conditions to ensure enzyme stability and activity .

Major Products Formed

The major products formed from reactions involving nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) include its reduced form, nicotinamide adenine dinucleotide phosphate (reduced form), and inorganic phosphate .

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) has a wide range of scientific research applications:

    Chemistry: It is used as a coenzyme in various enzymatic assays to study redox reactions and enzyme kinetics.

    Biology: It plays a crucial role in cellular metabolism, photosynthesis, and respiration.

    Medicine: It is used in research related to metabolic disorders, cancer, and aging.

    Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes.

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is similar to other nicotinamide adenine dinucleotide derivatives, such as:

The uniqueness of nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) lies in its role as a coenzyme in both anabolic and catabolic reactions, making it essential for maintaining cellular redox balance and energy metabolism .

Properties

CAS No.

698999-85-8

Molecular Formula

C21H30N7NaO18P3+

Molecular Weight

784.4 g/mol

IUPAC Name

sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C21H28N7O17P3.Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;1H2/q;+1;/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI Key

CYQLUFJYVTUUFN-WUEGHLCSSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+]

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+]

physical_description

White odorless solid;  [Bio-Rad Laboratories MSDS]

Synonyms

Coenzyme II; β-NADP; Nicotinamide adenine dinucleotide phosphate; TPN

Origin of Product

United States

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